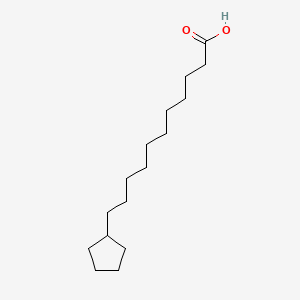

Cyclopentaneundecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

6053-49-2 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

11-cyclopentylundecanoic acid |

InChI |

InChI=1S/C16H30O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h15H,1-14H2,(H,17,18) |

InChI Key |

NYPUDXUXLBGPAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems and Environments

Natural Occurrence in Botanical Sources

The identification of cyclopentaneundecanoic acid and its derivatives has been reported in a diverse range of plants, from common fruits to traditional medicinal herbs. The application of analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS), has been instrumental in detecting and quantifying this compound in various plant extracts.

Detection in Zingiber officinale and Solieria filiformis

While specific studies detailing the presence of cyclopentaneundecanoic acid in Zingiber officinale (ginger) and the red algae Solieria filiformis were not prevalent in the reviewed literature, the broader context of phytochemical analysis suggests that fatty acid derivatives are common constituents in such species. Further targeted research is required to definitively confirm and quantify its presence in these organisms.

Identification in Mimusops elengi Linn. Unripe Fruit Extracts

A significant finding was the identification of cyclopentaneundecanoic acid in the methanolic extract of unripe fruits of Mimusops elengi Linn. rjptonline.orgcabidigitallibrary.org. Analysis using GC-MS revealed its presence among several other chemical constituents. rjptonline.org This discovery is noteworthy as it contributes to the phytochemical profile of this medicinally and commercially valuable plant. rjptonline.orgcabidigitallibrary.org The study of unripe fruits provides insight into the biochemical composition at different developmental stages of the plant. researchgate.net

Presence in Pergularia daemia Extracts

Cyclopentaneundecanoic acid has been detected in extracts of Pergularia daemia, a perennial herb known for its traditional medicinal uses. nih.govpsu.edu Specifically, GC-MS analysis of both methanol (B129727) and ethyl acetate (B1210297) extracts of the whole plant identified this compound. nih.gov The presence of cyclopentaneundecanoic acid alongside other bioactive compounds underscores the complex chemical nature of this plant. nih.govpsu.educabidigitallibrary.org

Occurrence in Gnetum africanum Leaf Extract

The aqueous leaf extract of Gnetum africanum, a leafy green vegetable with nutritional and therapeutic value, has been shown to contain cyclopentaneundecanoic acid. researchgate.netgsconlinepress.com GC-MS screening of the extract revealed it as one of the prominent compounds. researchgate.net This finding adds to the understanding of the phytochemicals responsible for the plant's documented properties. researchgate.netscirp.orgactascientific.com

Identification in Carica papaya Extracts (as methyl ester)

In Carica papaya (papaya), the methyl ester of cyclopentaneundecanoic acid has been identified. researchgate.netnih.gov An isopropanol (B130326) extract of Carica papaya was found to contain cyclopentaneundecanoic acid, methyl ester. researchgate.net This compound was also noted in the context of the synthesis of biodiesel from papaya seed oil, where various methyl esters are produced through transesterification. researchgate.net The presence of this ester in different parts of the plant, including leaves and seeds, highlights its distribution within this species. researchgate.netjournalspub.infonih.gov

Detection in Citrus Fruit Peel Essential Oils (as 11-(2-cyclopenten-1-yl)undecanoic acid)

Essential oils extracted from the peels of citrus fruits have been found to contain a related unsaturated compound, 11-(2-cyclopenten-1-yl)undecanoic acid. This highlights that variations of cyclopentane-containing fatty acids are present in the plant kingdom. Citrus peel essential oils are known for their complex composition of bioactive compounds. nih.govnih.gov

Summary of Findings

The presence of cyclopentaneundecanoic acid and its derivatives has been confirmed in a variety of botanical sources. The table below provides a summary of these findings.

| Botanical Source | Plant Part | Compound Identified |

| Mimusops elengi Linn. | Unripe Fruit | Cyclopentaneundecanoic acid rjptonline.orgcabidigitallibrary.org |

| Pergularia daemia | Whole Plant | Cyclopentaneundecanoic acid nih.gov |

| Gnetum africanum | Leaf | Cyclopentaneundecanoic acid researchgate.net |

| Carica papaya | Not Specified / Leaf | Cyclopentaneundecanoic acid, methyl ester researchgate.net |

| Citrus Fruit | Peel | 11-(2-cyclopenten-1-yl)undecanoic acid |

Presence in Olea dioica Leaf Extracts (as methyl ester)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methanolic leaf extracts from Olea dioica, a plant species found in the Western Ghats of Karnataka, has revealed the presence of cyclopentaneundecanoic acid, methyl ester. nih.gov This compound was identified as one of several bioactive components within the extract. nih.gov The study highlighted the potential of O. dioica as a source of various phytochemicals. nih.govresearchgate.netnih.gov

Microbial Production and Metabolites

Cyclopentaneundecanoic acid is also a metabolite produced by a range of microorganisms, from soil bacteria to marine cyanobacteria and diatoms.

Isolation from Glutamicibacter mysorens (Mangrove Bacteria)

Research has indicated the presence of cyclopentaneundecanoic acid in the bacterium Glutamicibacter mysorens. researchgate.net One study reported that this compound constituted 22.7% of the components found in an extract from this mangrove-associated bacterium. researchgate.net Glutamicibacter mysorens, an actinomycete isolated from mangrove habitats, has been a subject of study for its production of bioactive molecules. researchgate.net

Production by Nocardia levis MK‐VL_113

The actinomycete Nocardia levis MK‐VL_113, isolated from laterite soils, has been identified as a producer of cyclopentaneundecanoic acid. nih.gov In a study of the secondary metabolites of this bacterium, a partially purified fraction analyzed by Gas Chromatography-Mass Spectroscopy was found to contain nine components, one of which was cyclopentaneundecanoic acid. nih.gov This was noted as the first report of this compound from actinomycetes. nih.gov

Presence in Diatom Amphora coffeaeformis Extracts

The diatom Amphora coffeaeformis has been shown to contain cyclopentaneundecanoic acid. researchgate.net Analysis of extracts from this microalga revealed that cyclopentaneundecanoic acid represented 0.69% of the identified compounds. researchgate.net Amphora coffeaeformis is a unicellular microalga found in marine environments and is recognized as a source of various bioactive compounds. ekb.egekb.eg

Detection in Cyanobacteria (Lyngbya sp. and Anabaena sphaerica)

Cyclopentaneundecanoic acid has also been detected in cyanobacteria. Specifically, it has been found to constitute 5.9% of the compounds in extracts of Lyngbya sp. and 11.06% in Anabaena sphaerica. researchgate.net Cyanobacteria, including those of the genus Lyngbya, are known for producing a wide array of secondary metabolites. researchgate.netmdpi.com

Bacterial Production of Fatty Acid Methyl Esters, including Cyclopentaneundecanoic Acid Methyl Ester, for Bioplastic Precursors

Bacteria are increasingly being engineered for the production of bioplastics, which are biodegradable alternatives to petroleum-based plastics. advancedsciencenews.com Some bacteria naturally produce polyesters like polyhydroxyalkanoates (PHAs) which serve as precursors for bioplastics. advancedsciencenews.comethz.ch The production of various fatty acid methyl esters through bacterial fermentation is a key area of research for creating sustainable bioplastic precursors. nih.gov While research has focused on engineering bacteria like E. coli to produce specific polymers, the inclusion of a diverse range of fatty acid methyl esters, such as cyclopentaneundecanoic acid methyl ester, could potentially broaden the properties of the resulting bioplastics. advancedsciencenews.comnih.gov

Environmental Presence and Accumulation Studies

Cyclopentaneundecanoic acid has been identified in several environmental compartments, indicating its distribution through natural and anthropogenic pathways. Research has focused on its presence in water systems, its accumulation in aquatic life, and its occurrence in geological sources like crude oil.

Detection and Quantification in Aquatic Systems (e.g., River Kaduna Water Samples)

Studies conducted on the water quality of the River Kaduna in Nigeria have identified the presence of Cyclopentaneundecanoic acid. gerli.com As part of a quantitative analysis of pharmaceutical emerging contaminants, this compound was detected and quantified in water samples.

A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) analysis revealed a concentration of Cyclopentaneundecanoic acid at 140 µg/L in the water samples collected from the River Kaduna. gerli.com This finding highlights the presence of the compound in the aquatic environment, where it co-exists with other contaminants. gerli.com The presence of such compounds in river systems is a subject of ongoing research to understand their sources and long-term ecological implications. gerli.com

Table 1: Concentration of Cyclopentaneundecanoic Acid in River Kaduna Water

| Location | Concentration (µg/L) | Analytical Method |

| River Kaduna | 140 | GC-MS |

| Data sourced from a quantitative analysis of emerging contaminants in River Kaduna. gerli.com |

Presence and Quantification in Biological Accumulators (e.g., Fish Samples from River Kaduna)

The same comprehensive study on the River Kaduna also investigated the bioaccumulation of contaminants in local fish. gerli.com Cyclopentaneundecanoic acid was detected in fish samples, indicating its uptake from the aquatic environment into the food chain.

The concentration of Cyclopentaneundecanoic acid found in the fish samples was 170 µg/kg . gerli.com This level was significant compared to some other detected compounds, suggesting a potential for bioaccumulation. gerli.com The presence of this acid in both water and fish samples from the same river system underscores the likelihood of its transfer through the local ecosystem. gerli.com

Table 2: Concentration of Cyclopentaneundecanoic Acid in Fish from River Kaduna

| Sample Type | Concentration (µg/kg) | Analytical Method |

| Fish | 170 | GC-MS |

| Data from a study on the bioaccumulation of contaminants in fish from River Kaduna. gerli.com |

Occurrence in Groundwater

Currently, there is a lack of specific scientific studies detailing the detection and quantification of Cyclopentaneundecanoic acid in groundwater systems. While research exists on the general chemical composition of groundwater and the presence of various organic acids, specific data on the occurrence of Cyclopentaneundecanoic acid remains unpublished in the available scientific literature.

Identification in Crude Oil

Cyclopentaneundecanoic acid has been identified as a significant chemical constituent of crude oil. nih.gov In an evaluation of the chemical makeup of crude oil using mass spectra analysis, this compound was detected at a notable concentration.

The analysis revealed that Cyclopentaneundecanoic acid constituted 19.81% of the identified chemical components by area percentage. nih.gov This finding positions it as a major component among the various acids and other organic molecules that comprise crude petroleum. Carboxylic acids, including naphthenic acids with cyclic structures, are known to be an important class of compounds in petroleum chemistry. mdpi.com

Table 3: Chemical Constituents of Crude Oil

| Compound Name | Retention Time (min) | Area % |

| 2-Nonynoic acid | 18.075 | 1.84 |

| 1-Hexyne, 5-methyl- | 24.472 | 1.19 |

| 4-Octyne | 25.247 | 1.07 |

| 3-Octen-1-ol, (Z)- | 25.945 | 2.21 |

| Cyclopentaneundecanoic acid | 54.905 | 19.81 |

| Pentafluoropropionic acid, 10-undecenyl ester | 55.332 | 2.40 |

| 9-Octadecenal | 55.991 | 2.44 |

| Tridecanal | 56.417 | 2.49 |

| A selection of compounds identified in a crude oil sample, highlighting the significant presence of Cyclopentaneundecanoic acid. nih.gov |

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes in Microorganisms and Plants

The precise biosynthetic pathway for cyclopentaneundecanoic acid is not as clearly defined as it is for more common fatty acids. However, its formation can be logically inferred from known biochemical reactions, particularly those involved in the synthesis of other cyclic fatty acids and terpenoids.

In microorganisms, one plausible route involves the cyclization of a linear fatty acid precursor. This model is analogous to the formation of cyclopropane (B1198618) fatty acids (CFAs) in bacteria. nih.govnih.gov In CFA synthesis, a methylene (B1212753) group from a donor molecule, S-adenosyl-L-methionine (SAM), is transferred across the double bond of an unsaturated fatty acyl chain within the phospholipid bilayer. nih.gov It is conceivable that a similar mechanism, perhaps involving a different precursor or enzymatic process, could lead to the formation of a five-membered cyclopentane (B165970) ring from a specific unsaturated fatty acid. Some research indicates that cyclopentane fatty acids can be synthesized via microbial fermentation, lending support to their biogenic origins. ontosight.ai

In plants, the biosynthesis might follow principles observed in the formation of cyclic terpenoids. Plant terpenoid synthesis utilizes acyclic prenyl diphosphate (B83284) precursors, such as geranylgeranyl diphosphate (GGPP), which are cyclized by enzymes known as terpene synthases (diTPSs). nih.gov These pathways begin with basic carbon building blocks from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.govnih.gov A similar process could hypothetically be employed for cyclopentaneundecanoic acid, where a long-chain fatty acid precursor undergoes an intramolecular cyclization reaction catalyzed by a specialized plant enzyme to form the cyclopentane moiety.

Involvement in Fatty Acid Metabolism and Degradation Pathways

As a long-chain fatty acid (LCFA), cyclopentaneundecanoic acid is integrated into the broader network of fatty acid metabolism. plos.org Such fatty acids are fundamental to cellular functions, serving as energy sources, structural components of cell membranes, and signaling molecules. mdpi.com

The degradation of cyclopentaneundecanoic acid is presumed to follow the well-established β-oxidation pathway, the primary catabolic process for breaking down fatty acids. plos.orgresearchgate.net This pathway systematically shortens the fatty acid chain by removing two-carbon units in the form of acetyl-CoA in each cycle. plos.orgnih.gov The process for an LCFA like cyclopentaneundecanoic acid would involve:

Activation : The fatty acid is first activated by conversion to its acyl-CoA derivative.

β-Oxidation Cycles : The acyl-CoA molecule undergoes repeated cycles of oxidation, hydration, oxidation, and thiolysis. nih.gov One round of β-oxidation yields one molecule each of NADH and FADH₂, along with one molecule of acetyl-CoA. plos.org

Final Products : The acetyl-CoA produced enters the tricarboxylic acid (TCA) cycle to generate ATP, while the NADH and FADH₂ are oxidized in the electron transport chain, contributing further to cellular energy production. plos.org

Associated Enzyme Systems and Biochemical Transformations

The biosynthesis and degradation of cyclopentaneundecanoic acid are mediated by specific enzyme systems that catalyze the necessary biochemical transformations.

For Biosynthesis:

Fatty Acid Synthase (FAS) : The initial linear undecanoic acid chain is likely built by the fatty acid synthase complex, a multi-enzyme system that catalyzes the elongation of fatty acid chains. khanacademy.org

Cyclase/Synthase : The key step, the formation of the cyclopentane ring, would require a specific enzyme, possibly a type of cyclase or synthase. By analogy with cyclopropane fatty acid synthesis, a "cyclopentane fatty acid synthase" would likely catalyze the ring formation from an unsaturated fatty acid precursor. nih.govnih.gov In plants, enzymes from superfamilies like terpene synthases or polyketide synthases could be involved in such cyclization reactions. nih.gov

For Degradation (β-Oxidation): The degradation pathway relies on a core set of enzymes:

Acyl-CoA Synthetase (e.g., FadD) : Activates the incoming LCFA by attaching it to coenzyme A. plos.org

Acyl-CoA Dehydrogenase (e.g., FadE) : Introduces a double bond into the acyl-CoA molecule. plos.org

Enoyl-CoA Hydratase/3-hydroxyacyl-CoA Dehydrogenase (e.g., FadB) : A multifunctional enzyme that hydrates the double bond and then oxidizes the resulting hydroxyl group. plos.org

Thiolase (e.g., FadA) : Cleaves the β-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA, which re-enters the cycle. plos.org

Cytochrome P450 (CYP) Enzymes : These enzymes are known to be involved in the metabolism of various fatty acids, often catalyzing hydroxylation or epoxidation reactions that can be a prerequisite for ring cleavage or further degradation. nih.govnih.gov

Precursor Utilization and Regulation in Biological Systems

The synthesis of cyclopentaneundecanoic acid is dependent on the availability of fundamental metabolic precursors and is subject to cellular regulation.

Precursor Utilization:

Acetyl-CoA and Malonyl-CoA : The backbone of the undecanoic acid chain is synthesized using acetyl-CoA as the priming unit and malonyl-CoA for the successive addition of two-carbon units, a universal mechanism in fatty acid synthesis. khanacademy.org Acetyl-CoA is a central metabolite derived from various sources, including glucose catabolism. wikipedia.org

Unsaturated Fatty Acid : The most probable direct precursor for the cyclization step is a specific long-chain unsaturated fatty acid. The position of the double bond(s) would dictate the point of ring formation. nih.gov

S-adenosyl-L-methionine (SAM) or ATP : In many biological methylation and cyclopropanation reactions, SAM serves as a key reactant. nih.govnih.gov The formation of the cyclopentane ring could similarly depend on an activated precursor, with the energy for the reaction potentially supplied by ATP hydrolysis. khanacademy.org

Regulation: The biosynthesis of fatty acids is a tightly regulated process to match cellular energy needs.

Metabolic Control : The synthesis is often upregulated when energy and carbon are plentiful. For instance, the enzyme Acetyl-CoA Carboxylase, which produces the key precursor malonyl-CoA, is a major regulatory point in fatty acid synthesis. youtube.com

Transcriptional Regulation : The expression of genes encoding biosynthetic enzymes can be controlled by transcription factors that respond to nutrient availability or cellular stress. youtube.com

Growth Phase Dependence : In many bacteria, the production of modified fatty acids like cyclopropane fatty acids is significantly increased as cells enter the stationary phase of growth or encounter environmental stresses. nih.govnih.govnih.gov It is plausible that the synthesis of cyclopentaneundecanoic acid in microorganisms is similarly regulated in response to specific growth conditions or stress signals.

Derivatization Strategies and Analogue Synthesis

Chemical Synthesis Methodologies for Cyclopentaneundecanoic Acid and its Derivatives

The chemical synthesis of cyclopentaneundecanoic acid and its derivatives can be approached by forming the cyclopentane (B165970) ring, constructing the undecanoic acid side chain, or coupling pre-existing cyclopentane and C11 moieties.

One of the established methods for creating a cyclopentane carboxylate structure, a key precursor, is the Favorskii rearrangement . This reaction typically involves the treatment of a 2-chlorocyclohexanone (B41772) with a base, such as sodium methoxide, to yield a methyl cyclopentanecarboxylate (B8599756). orgsyn.org The acid itself can then be obtained through hydrolysis of the ester. Other methods to synthesize the cyclopentane ring and its derivatives include various cycloaddition reactions. For instance, a stereoselective formal [3 + 2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes, catalyzed by a chiral titanium complex, can produce polysubstituted cyclopentane derivatives. organic-chemistry.org

The synthesis of cyclopentane derivatives can also be achieved from acyclic sugars through a Diels-Alder addition with cyclopentadiene, yielding norbornene derivatives that can be transformed into tetra-substituted cyclopentanes. rsc.org Additionally, various ruthenium-catalyzed reactions, such as transfer hydrogenation and enyne cyclizations, provide pathways to functionalized cyclopentane rings. organic-chemistry.org

A summary of synthetic methods for cyclopentane derivatives is presented below:

| Method | Starting Materials | Product Type | Key Features |

| Favorskii Rearrangement | 2-chlorocyclohexanone, Sodium alkoxide | Alkyl cyclopentanecarboxylate | Ring contraction of a six-membered ring to a five-membered ring. orgsyn.org |

| [3 + 2] Cycloaddition | Cyclopropyl ketones, Alkenes | Polysubstituted cyclopentanes | Catalyzed by a chiral Ti(salen) complex, constructs two C-C bonds with high stereoselectivity. organic-chemistry.org |

| Diels-Alder Reaction | Cyclopentadiene, α,β-unsaturated sugar derivatives | Substituted norbornene derivatives (precursors to cyclopentanes) | High steric control, yielding optically pure products. rsc.org |

| Ruthenium-Catalyzed Enyne Cyclization | 1,6-enynes, Diazocompounds | Alkenylbicyclo[3.1.0]hexanes | High stereoselectivity at room temperature. organic-chemistry.org |

Functionalization Approaches for Modifying Bioactivity

Functionalization of cyclopentaneundecanoic acid is key to modulating its biological activity. This involves the chemical modification of the carboxylic acid group or the cyclopentane ring. Acylation is one such strategy. For instance, the synthesis of N-acyl derivatives of natural products has been shown to introduce or enhance antimicrobial, antifungal, and antiviral activities. mdpi.com By converting the carboxylic acid of cyclopentaneundecanoic acid to an acyl chloride, it can be reacted with various amines to produce a library of amides with potentially diverse biological functions.

Another approach is the introduction of different functional groups onto the cyclopentane ring. This can alter the molecule's polarity, steric profile, and ability to interact with biological targets. The synthesis of derivatives with additional hydroxyl, keto, or amino groups on the cyclopentane ring can lead to compounds with modified bioactivities. For example, the synthesis of asymmetrically-substituted cyclopentane derivatives allows for precise control over the stereochemistry of these functional groups, which is often critical for biological function. rsc.org

Synthesis of Alkyl Esters (e.g., Methyl Esters)

Alkyl esters of cyclopentaneundecanoic acid, particularly methyl esters, are common derivatives used in research and as synthetic intermediates. nih.gov There are several methods for their synthesis.

The most direct method is the esterification of cyclopentaneundecanoic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst. orgsyn.org Alternatively, a simple and convenient method for synthesizing esters involves the reaction of the carboxylic acid with an alkyl halide using a base like tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF). nih.gov This method generates highly reactive carboxylate ions in situ, which then react with the alkyl halide to form the ester in good yields. nih.gov

The Favorskii rearrangement mentioned earlier is also a primary route for synthesizing methyl cyclopentanecarboxylate, a related but shorter-chain compound. orgsyn.org This involves reacting 2-chlorocyclohexanone with sodium methoxide. orgsyn.org A similar principle can be applied to produce other alkyl esters by using different sodium alkoxides. orgsyn.org

Industrial processes have also been developed for the synthesis of related cyclopentene-1-carboxylic acid esters. One such patented method involves heating a compound like X—(CH₂)₄—COOR (where X is a formyl or hydroxymethyl group) in the presence of a heterogeneous oxidic catalyst. google.com

A comparison of ester synthesis methods:

| Method | Reactants | Key Conditions | Product |

| Fischer Esterification | Cyclopentaneundecanoic acid, Alcohol | Acid catalyst, Heat | Alkyl cyclopentaneundecanoate |

| Alkylation with Alkyl Halide | Cyclopentaneundecanoic acid, Alkyl halide | Tetrabutylammonium fluoride (base) | Alkyl cyclopentaneundecanoate nih.gov |

| Favorskii Rearrangement | 2-chlorocyclohexanone, Sodium alkoxide | Ethereal solution, Reflux | Alkyl cyclopentanecarboxylate orgsyn.org |

| Catalytic Cyclization | Substituted adipic acid esters (e.g., dimethyl adipate) | Sodium methoxide, DMF, Heat | Cyclopentanone-2-carboxylic acid methyl ester google.com |

Exploration of Structural Analogues and Their Synthetic Routes

The exploration of structural analogues of cyclopentaneundecanoic acid is essential for understanding which parts of the molecule are critical for its activity. This involves modifying the length of the alkyl chain, the structure of the cyclopentane ring, or replacing the cyclopentane ring with other cyclic or aromatic systems.

The synthesis of analogues with different ring structures can draw from a wide array of organic synthesis methods. For example, the synthesis of cinchona alkaloid analogues, which also feature a cyclic core, has been achieved through multi-step sequences involving the creation of protected amino groups and stereocontrolled epoxide formation. clockss.org The total synthesis of (+/-)-pentacycloanammoxic acid, an unusual fatty acid with a complex polycyclic structure, was accomplished by assembling the molecule from three building blocks: cyclooctatetraene, 2-cyclopentenone, and 7-bromoheptanoic acid. nih.gov These complex syntheses provide a roadmap for how structural analogues of cyclopentaneundecanoic acid with varied cyclic moieties could be constructed.

The synthesis of cyclopentane dicarboxylic acids also provides routes to analogues with additional functionality. oregonstate.edu These can be synthesized from starting materials like pimelic acid or through the alkylation of diethyl malonate. oregonstate.edu

Microbial Fermentation as a Biosynthetic Approach for Production

While chemical synthesis provides versatile routes to cyclopentaneundecanoic acid and its derivatives, biosynthetic approaches using microorganisms are an emerging area of interest. Microbial fermentation can offer sustainable and stereoselective production methods.

The natural occurrence and biosynthesis of a cyclopentanoid monoterpene carboxylic acid has been reported, indicating that biological pathways for creating cyclopentane-containing acids exist in nature. rsc.org The study of the population dynamics and metabolism of microorganisms involved in natural fermentations, such as the heap fermentation of cocoa beans by lactic acid and acetic acid bacteria, provides insights into how complex organic molecules are produced and modified by microbial communities. nih.gov For example, Lactobacillus fermentum strains are known to convert fructose (B13574) into mannitol (B672) during fermentation, while Acetobacter pasteurianus can convert ethanol (B145695) into acetic acid. nih.gov

Harnessing such microbial processes could lead to the development of fermentation-based production of cyclopentaneundecanoic acid. This would likely involve identifying or engineering a microorganism with the appropriate enzymatic machinery to assemble the cyclopentane ring and the undecanoic acid chain from simple feedstocks. While a specific microbial fermentation process for cyclopentaneundecanoic acid is not yet established, the principles of industrial microbiology and synthetic biology suggest it is a feasible future approach.

Advanced Analytical and Spectroscopic Characterization in Research

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like cyclopentaneundecanoic acid. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. For the analysis of fatty acids, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile ester, most commonly a fatty acid methyl ester (FAME). nih.govnih.gov This process, known as methylation, reduces the polarity and increases the volatility of the fatty acid, making it amenable to GC analysis. nih.gov

Method Development and Optimization (e.g., column parameters, temperature programs, carrier gas selection)

The development of a robust GC-MS method is critical for the accurate analysis of cyclopentaneundecanoic acid. Key parameters that are optimized include the GC column, the oven temperature program, and the carrier gas.

Column Selection: The choice of capillary column is crucial for achieving good separation of fatty acid methyl esters. Columns with a variety of stationary phases are used, with polarity playing a key role in the separation mechanism. Commonly used columns for FAME analysis include:

DB-5MS: A nonpolar column with a (5%-phenyl)-methylpolysiloxane stationary phase, often used for general-purpose analyses. gcms.cz

HP-INNOWAX: A high-polarity polyethylene (B3416737) glycol (PEG) column that provides good separation for FAMEs. nih.gov

DB-23: A highly polar (50%-cyanopropyl)-methylpolysiloxane column specifically designed for the separation of FAMEs, including cis/trans isomers. researchgate.net

CarboWax: A polyethylene glycol (PEG) stationary phase column also suitable for FAME analysis. thermofisher.com

The selection of the column depends on the complexity of the sample and the specific separation requirements. For instance, highly polar columns are excellent for separating positional and geometric isomers of unsaturated fatty acids.

Temperature Program: The oven temperature program is optimized to ensure adequate separation of all compounds of interest in a reasonable time frame. A typical temperature program starts at a lower temperature, holds for a short period, and then ramps up to a final higher temperature. This allows for the elution of more volatile compounds first, followed by the less volatile, longer-chain fatty acids. Examples of temperature programs used for FAME analysis are presented in the table below.

| Initial Temperature | Ramp Rate(s) | Final Temperature(s) | Total Run Time | Reference |

| 70°C | 11°C/min to 170°C, then 0.8°C/min to 175°C, then 20°C/min to 220°C (hold 2.5 min) | 220°C | 20.1 min | nih.gov |

| 150°C (hold 3 min) | 50°C/min to 210°C (hold 4 min) | 210°C | ~8.2 min | nih.gov |

| 50°C | Ramped to 175°C and then to 230°C | 230°C | 29.75 min | researchgate.net |

| 120°C (hold 6 sec) | 1.7°C/sec to 250°C (hold 12 sec) | 250°C | ~1.5 min (Ultra Fast GC) | thermofisher.com |

| 40°C (hold 2 min) | 30°C/min to 160°C, then 2°C/min to 300°C | 300°C | Not specified | gcms.cz |

This table presents a selection of temperature programs for FAME analysis by GC-MS, showcasing the variability in methods depending on the specific analytical goals.

Carrier Gas Selection: The choice of carrier gas influences the efficiency and speed of the analysis. The most commonly used carrier gases in GC-MS are helium, hydrogen, and nitrogen. chromatographyonline.comscribd.com

Helium: Traditionally the most popular choice for GC-MS due to its inertness and good performance over a wide range of linear velocities. chromatographyonline.comchromatographyonline.com

Hydrogen: Offers faster analysis times and higher efficiency at higher linear velocities compared to helium. chromatographyonline.comchromatographyonline.com However, its reactivity can be a concern in some applications.

Nitrogen: While readily available, it is generally less efficient and results in longer analysis times compared to helium and hydrogen. chromatographyonline.com

The selection is often a trade-off between speed, efficiency, and safety. For instance, using hydrogen as a carrier gas can significantly reduce analysis time, which is beneficial for high-throughput laboratories. thermofisher.com

Application in Complex Biological Extracts

GC-MS is a powerful tool for identifying and profiling fatty acids, including cyclopentaneundecanoic acid, in complex biological matrices such as plant and microbial extracts. After extraction and derivatization to their methyl esters, the components of the extract are separated and identified based on their mass spectra and retention times.

Cyclopentaneundecanoic acid, in the form of its methyl ester, has been identified as a component in various plant extracts. For example, a study on the leaf extract of Pronus avium (wild cherry) using GC-MS confirmed the presence of cyclopentaneundecanoic acid, methyl ester, which constituted 15.5% of the total phytocompounds identified in the extract. phytojournal.com Similarly, the isopropanol (B130326) extract of Carica papaya (papaya) was found to contain cyclopentaneundecanoic acid, methyl ester, which exhibited antibacterial activity. researchgate.net The compound has also been reported in the analysis of other plant species, highlighting its presence in the plant kingdom. unar.ac.idthepharmajournal.com

In the field of microbiology, the analysis of cellular fatty acids by GC-MS is a well-established method for the characterization and identification of microorganisms. nih.gov While specific studies focusing solely on cyclopentaneundecanoic acid in microbial extracts are less common, the general methodology is applicable. Microbial volatile organic compounds (MVOCs) produced during metabolic processes can be analyzed by GC-MS to identify the microorganisms present in a sample. mdpi.com This approach could potentially be used to detect cyclopentaneundecanoic acid or related compounds as biomarkers for specific bacteria.

Quantitative GC-MS Profiling of Extracts and Environmental Samples

Beyond qualitative identification, GC-MS is also used for the quantitative analysis of cyclopentaneundecanoic acid and other fatty acids in various samples. Quantitative analysis is crucial for understanding the concentration of these compounds in biological extracts and their potential impact on the environment.

For accurate quantification, an internal standard is typically added to the sample before extraction and analysis. The internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. Heptadecanoic acid is a common internal standard used in fatty acid analysis. nih.gov By comparing the peak area of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be determined. This method helps to correct for any loss of analyte during sample preparation and injection. capes.gov.br

A study on the methanolic leaf extract of Pronus avium provides an example of quantitative profiling, where cyclopentaneundecanoic acid, methyl ester was found to be a major component at 15.5%. phytojournal.com In environmental analysis, GC-MS is used to detect and quantify organic contaminants in matrices such as water and soil. The principles of quantitative analysis with internal standards are also applied in this context to ensure accurate and reliable results.

The table below shows an example of the phytochemical composition of a plant extract determined by GC-MS, including the percentage of cyclopentaneundecanoic acid, methyl ester.

| Retention Time (RT) | Compound Name | Molecular Formula | Molecular Weight | Peak Area (%) |

| 29.867 | Cyclopentaneundecanoic acid, methyl ester | C17H32O2 | 268 | 15.5 |

| 29.053 | 2-Methyl-2-[(1-E,3Z-E,5E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexenyl)-1,3,5-hexatrienyl]-1,3-dioxolane | C21H32O2 | 316 | 29.09 |

| 28.885 | 2-Furanmethanol, tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl)-, [2S-[2α,5β(R*)]]- | C15H26O2 | 238 | 9.855 |

Data from the GC-MS analysis of a methanolic leaf extract of Pronus avium, highlighting the relative abundance of Cyclopentaneundecanoic acid, methyl ester. phytojournal.com

Pyrolysis-GC/MS for Material Characterization

Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful analytical technique used to characterize non-volatile materials like polymers and complex organic matter. In this method, the sample is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, more volatile fragments. These fragments are then separated by GC and identified by MS.

Py-GC/MS can be used to identify the composition of polymeric materials, including the presence of additives such as fatty acids or their salts, which are often used as lubricants or stabilizers. researchgate.net For instance, the analysis of oils by Py-GC/MS at 600°C has been shown to produce various fatty acids among the pyrolytic products. researchgate.net

An interesting application in material characterization is the potential for fatty acids to interfere with the analysis of synthetic polymers. It has been reported that long-chain hydrocarbons from sources like fatty acids can break down during pyrolysis to produce fragments that are also characteristic of polyethylene. oaes.cc This highlights the importance of careful sample preparation and data interpretation when using Py-GC/MS for material analysis.

Reactive pyrolysis, where a derivatization agent is added during the pyrolysis step, can also be employed. For example, the pyrolysis of vegetable oils in the presence of dimethyl carbonate can directly produce fatty acid methyl esters, simplifying the analysis. nih.gov This approach could be adapted for the analysis of materials containing cyclopentaneundecanoic acid to facilitate its detection and identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique that provides information about the functional groups present in a molecule. When a sample is irradiated with infrared light, specific frequencies of light are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecule. The resulting FTIR spectrum is a unique fingerprint of the compound.

Spectral Pattern Analysis in Biological and Material Contexts

FTIR spectroscopy is widely used to characterize the biochemical composition of biological samples and to identify components in various materials. The analysis of the spectral pattern allows for the identification of major classes of compounds, including lipids, proteins, and carbohydrates. frontiersin.org

For a fatty acid like cyclopentaneundecanoic acid, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its functional groups. Based on the spectra of other fatty acids, the following key peaks can be anticipated:

O-H Stretching: A broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is often involved in hydrogen bonding. researchgate.net

C-H Stretching: Sharp peaks in the 3000-2850 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the aliphatic chain and the cyclopentane (B165970) ring. researchgate.net

C=O Stretching: A strong, sharp absorption band around 1710-1700 cm⁻¹ is a key indicator of the carbonyl group (C=O) of the carboxylic acid. researchgate.net

C-O Stretching and O-H Bending: The region between 1450 cm⁻¹ and 900 cm⁻¹ will contain a complex pattern of bands corresponding to C-O stretching and O-H bending vibrations.

The table below summarizes the expected FTIR absorption bands for cyclopentaneundecanoic acid based on the known spectral data for other fatty acids.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) |

| 3000-2850 | C-H Stretch (sharp) | Aliphatic Chain and Cyclopentane Ring (-CH₂, -CH₃) |

| 1710-1700 | C=O Stretch (strong, sharp) | Carboxylic Acid (-COOH) |

| ~1450-1400 | O-H Bend | Carboxylic Acid (-COOH) |

| ~1300-1200 | C-O Stretch | Carboxylic Acid (-COOH) |

This table provides a general guide to the expected FTIR spectral features of Cyclopentaneundecanoic acid.

In biological contexts, FTIR spectroscopy can be used to analyze the lipid content of cells and tissues. For example, studies on common bean oil have used FTIR to identify the characteristic bands of fatty acids within the oil. researchgate.net The technique can also be combined with multivariate analysis to differentiate between samples based on their biochemical profiles, which is useful for studying the effects of different conditions on biological systems. frontiersin.org In material science, FTIR can identify the presence of fatty acids or their derivatives used as additives in polymers or other materials.

Application in Biomarker Identification

The search for novel biomarkers is a critical frontier in medical diagnostics and disease monitoring. Fatty acids and their metabolites are increasingly recognized as potential indicators of various physiological and pathological states. While specific unsaturated free fatty acids have been proposed as a biomarker panel for conditions like non-small cell lung cancer, the role of Cyclopentaneundecanoic acid is less defined but holds potential. nih.gov

Research has identified the methyl ester derivative of Cyclopentaneundecanoic acid in plant extracts, where it has been associated with antimicrobial properties. researchgate.net Its presence in natural products suggests it could be a useful chemical marker for chemotaxonomic classification or to verify the authenticity of botanical preparations. However, its direct application as a validated biomarker for a specific disease in humans has not yet been established and represents an area for future investigation. The process would involve untargeted metabolomic studies to identify its presence and correlation with a disease state, followed by targeted quantitative analysis to validate its diagnostic or prognostic utility. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Cyclopentaneundecanoic acid, ¹³C NMR provides a distinct spectral fingerprint, allowing researchers to confirm the presence and connectivity of all carbon atoms in the molecule.

In a typical ¹³C NMR spectrum, each unique carbon atom in the molecule produces a signal at a specific chemical shift (δ), measured in parts per million (ppm). The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing furthest downfield. The carbons of the long alkyl chain appear in a predictable region, while the carbons of the cyclopentyl ring exhibit characteristic shifts. Due to the rapid puckering of the cyclopentane ring at room temperature, the five carbon atoms are often observed as chemically equivalent, resulting in a single, averaged signal. docbrown.info

Below is a table of expected ¹³C NMR chemical shifts for Cyclopentaneundecanoic acid, compiled from typical values for its constituent functional groups. oregonstate.educompoundchem.comresearchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for Cyclopentaneundecanoic Acid

| Carbon Atom Assignment | Predicted Chemical Shift (δ) in ppm |

| C=O (Carboxylic Acid) | 175-185 |

| CH (Cyclopentane, C1') | 35-45 |

| CH₂ (Cyclopentane, C2'/C5') | 25-30 |

| CH₂ (Cyclopentane, C3'/C4') | 25-30 |

| CH₂ (Alkyl Chain, C2-C10) | 22-34 |

| CH₂ (Alkyl Chain, C11) | 30-35 |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Integration of Hyphenated Chromatographic Techniques (e.g., GC-LC-MS)

Hyphenated chromatography, which couples the separation power of chromatography with the detection capabilities of mass spectrometry (MS), is essential for analyzing Cyclopentaneundecanoic acid in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, particularly after converting the acid to its more volatile methyl ester (Cyclopentaneundecanoic acid, methyl ester). nih.gov In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a long capillary column. As components elute, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. The NIST WebBook provides a reference electron ionization mass spectrum for the underivatized Cyclopentaneundecanoic acid, which is crucial for its identification. nist.gov

For even more complex samples, such as lipid extracts from biological tissues, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. nih.govnih.gov In GCxGC, two columns of different selectivity are connected in series. lipidmaps.org This two-dimensional separation spreads co-eluting peaks from the first dimension into a second dimension, dramatically increasing peak capacity and allowing for the resolution of isomers and trace components that would be hidden in a standard one-dimensional GC analysis. researchgate.netlipidmaps.org

Table 2: Typical GC-MS Parameters for Fatty Acid Analysis

| Parameter | Setting |

| Column | Non-polar (e.g., DB-5ms) or polar (e.g., CP-Sil 88) capillary column |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Ramped temperature gradient (e.g., 150 °C to 310 °C at 10 °C/min) lipidmaps.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) nih.gov |

| MS Detector | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Mass Scan Range | 50-550 m/z |

Analytical Method Validation and Use of Internal Standards

For quantitative research, it is not enough to simply detect a compound; the analytical method used must be proven to be reliable, accurate, and reproducible through a process called method validation. scielo.br This is a mandatory requirement in many fields and ensures the integrity of the data. Key validation parameters are defined by international guidelines from bodies like the ICH and Eurachem. researchgate.net

The use of an internal standard (IS) is critical for accurate quantification in chromatography. nih.gov An IS is a compound with similar chemical properties to the analyte but which is not present in the sample. It is added at a known concentration to all samples, standards, and blanks at the earliest stage of sample preparation. lipidmaps.org By comparing the analyte's peak area to the IS's peak area, variations from sample injection volume, detector response, or sample loss during extraction can be corrected, significantly improving accuracy and precision. nih.gov

For the quantification of Cyclopentaneundecanoic acid, suitable internal standards would include odd-chain fatty acids like heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), as they are typically absent or at very low levels in most biological samples. researchgate.net The ideal choice, however, would be a stable isotope-labeled version of the analyte itself, such as Deuterium-labeled Cyclopentaneundecanoic acid (e.g., Cyclopentaneundecanoic acid-d4), as its chemical and physical behavior is nearly identical to the unlabeled analyte. nih.gov

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description and Purpose |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components (e.g., other fatty acids, matrix components). Confirmed by lack of interfering peaks at the analyte's retention time in blank samples. |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in a given range. A calibration curve is generated with at least five concentration levels, and the coefficient of determination (R²) should typically be ≥0.99. scielo.br |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Accuracy | The closeness of the measured value to the true value. Assessed by performing recovery studies on samples spiked with a known amount of analyte. Recoveries are typically expected to be within 80-120%. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability (same day, same analyst) and intermediate precision (different days, different analysts), with relative standard deviation (RSD) typically required to be <15%. |

Biological Activities and Mechanistic Studies in Vitro and Ex Vivo Research

Antioxidant Activity Investigations

Similarly, extracts from the stem and leaves of Lepidagathis keralensis were found to contain cyclopentaneundecanoic acid and its methyl ester. researchgate.net The methanol (B129727) extract of the leaf, in particular, demonstrated powerful antioxidant effects, with a maximum DPPH scavenging activity of 94.78%. researchgate.net Aqueous leaf extracts of Gnetum africanum, also containing cyclopentaneundecanoic acid, showed dose-dependent DPPH scavenging ability. jddtonline.info Further research has identified the compound in extracts from Glutamicibacter mysorens and Triphala formulations, both of which are noted for their antioxidant potential. nih.govnih.gov While these studies establish a strong correlation between the presence of cyclopentaneundecanoic acid and antioxidant effects, the specific contribution of the compound to the total activity of the complex extracts is not yet quantified.

Antimicrobial Properties

The antimicrobial effects of cyclopentaneundecanoic acid have been evaluated against a range of pathogenic bacteria and fungi.

Cyclopentaneundecanoic acid and its methyl ester have demonstrated notable antibacterial activity against several medically important bacteria. An isopropanol (B130326) extract of Carica papaya, containing cyclopentaneundecanoic acid, methyl ester, was shown to be effective against both Gram-positive and Gram-negative bacteria. teras.ng The results from a disc diffusion assay are detailed in the table below.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 14.33 | teras.ng |

| Escherichia coli | 12.98 | teras.ng |

| Proteus mirabilis | 12.37 | teras.ng |

| Streptococcus faecalis | 11.39 | teras.ng |

Further studies have confirmed its potential. Extracts containing this compound have shown activity against Pseudomonas aeruginosa. researchgate.nettjdr.orgasianpubs.org For instance, it was identified in chloroform (B151607) extracts from the probiotic bacteria Lactobacillus acidophilus, which demonstrated inhibitory effects on P. aeruginosa biofilm formation and virulence. researchgate.net Extracts from Glutamicibacter mysorens containing the methyl ester of cyclopentaneundecanoic acid also exhibited antibacterial activity against Proteus vulgaris and Pseudomonas aeruginosa. nih.gov

The compound has also been investigated for its effects on fungal pathogens. A crude methanolic extract from the marine bivalve Gafrarium divaricatum, which was found to contain cyclopentaneundecanoic acid, methyl ester, showed significant antifungal activity against Aspergillus flavus and Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 0.3 mg/ml for both. researchgate.net It was also effective against Cryptococcus neoformans with a MIC of 0.1 mg/ml. researchgate.net

In another study, an extract from Bacillus amyloliquefaciens containing cyclopentaneundecanoic acid demonstrated antifungal activity against Aspergillus niger, producing a 2.6 cm zone of inhibition. ijcmas.com An extract from citrus fruit peels containing a related compound, 11-(2-cyclopenten-1-yl) undecanoic acid, also showed antimicrobial properties against Candida albicans. teras.ng

The precise mechanism of antimicrobial action for cyclopentaneundecanoic acid has not been fully elucidated, but it is believed to be similar to that of other fatty acids and lipophilic compounds. teras.ng The primary proposed mechanism involves the interaction with and disruption of the microbial cell membrane. teras.ngfrontiersin.org Due to their lipophilic nature, these compounds can penetrate the phospholipid bilayer of the cell membrane, altering its fluidity and integrity. teras.ng This disruption can lead to increased membrane permeability, causing the leakage of essential intracellular components like proteins and nucleic acids, and ultimately leading to cell death. teras.ngfrontiersin.org

Another potential mechanism, suggested for free fatty acids, is the inhibition of protein synthesis by binding to the bacterial ribosome, which interferes with critical cellular processes. nih.gov It is plausible that cyclopentaneundecanoic acid employs a combination of these mechanisms to exert its antimicrobial effects.

Anti-inflammatory Properties

Several studies suggest that cyclopentaneundecanoic acid possesses anti-inflammatory properties. It was identified as a constituent in a lichen extract that was noted for its anti-inflammatory pharmacological applications. researchgate.net More direct evidence comes from research on an ethanolic extract of Alternanthera brasiliana, which also contains the methyl ester of cyclopentaneundecanoic acid. frontiersin.orgnih.gov This extract was shown to reduce the level of pro-inflammatory cytokines and mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, indicating a potential role in modulating inflammatory responses at the cellular level. frontiersin.org

Antiproliferative Activity in Cell Line Models

The potential of cyclopentaneundecanoic acid as an antiproliferative agent has been explored in various cancer cell lines. A methanol extract containing cyclopentaneundecanoic acid, methyl ester, demonstrated in-vitro cytotoxicity with IC50 values of 250 µg/ml and 300 µg/ml against Dalton's Lymphoma Ascites (DLA) and Ehrlich Ascites Carcinoma (EAC) cell lines, respectively. researchgate.net

Furthermore, the compound was detected in extracts from the mangrove bacterium Glutamicibacter mysorens, which were tested against prostate cancer (PC3) cells. nih.gov Extracts from lichens containing cyclopentaneundecanoic acid, methyl ester, also showed anti-tumor effects against HT-29 colon cancer cells. researchgate.net In another study, a Triphala extract containing the compound was assessed for its cytotoxic potential on the N4X4-brain cancer cell line, where it contributed to concentration-dependent inhibition of cell growth. nih.gov

Effects on Cellular Mechanisms and Disease Models (e.g., in vitro disease models)

Detailed in vitro or ex vivo studies on the effects of cyclopentaneundecanoic acid on cellular mechanisms or in specific disease models are not readily found in the scientific literature. One study has noted that the methyl ester of cyclopentaneundecanoic acid, isolated from Carica papaya, demonstrated antibacterial properties against several bacterial strains. researchgate.net However, this does not provide insight into its mechanisms of action within human cells or its potential relevance to non-infectious disease models.

A non-primary source has alluded to the study of a related compound, cyclopentaneundecanoic acid, 2-oxo-, for potential anti-inflammatory properties and its role in metabolic pathways, but specific data or peer-reviewed research to support this is not available. ontosight.ai Without dedicated research, any potential effects of cyclopentaneundecanoic acid on cellular processes in the context of disease remain speculative.

Applications in Advanced Research and Technology

Development of Biomarkers for Pathogen Detection (e.g., Foodborne Pathogens)

The antimicrobial properties of derivatives of Cyclopentaneundecanoic acid make them subjects of interest in the development of biomarkers for detecting pathogenic microorganisms, including those that cause foodborne illnesses. Research has shown that certain forms of this compound can inhibit the growth of several common pathogens.

Detailed research findings have identified the methyl ester of Cyclopentaneundecanoic acid as an effective antibacterial agent. This compound, isolated from the isopropanol (B130326) extract of Carica papaya (papaya) leaves, demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using a disc diffusion assay, which determines the extent to which a substance inhibits bacterial growth, measured by the diameter of the "zone of inhibition."

The study revealed specific zones of inhibition for several key foodborne pathogens:

Staphylococcus aureus : 14.33 mm

Streptococcus faecalis : 11.39 mm

Escherichia coli : 12.98 mm

Proteus mirabilis : 12.37 mm

This demonstrated antibacterial activity suggests that Cyclopentaneundecanoic acid or its derivatives could potentially be used as biomarkers. For instance, their presence or specific concentration levels in a sample could indicate a plant's natural defense response against microbial contamination or be used in developing new methods for detecting the presence of these pathogens in food systems. nih.govresearchgate.netnih.gov

| Pathogen | Type | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 14.33 |

| Streptococcus faecalis | Gram-positive | 11.39 |

| Escherichia coli | Gram-negative | 12.98 |

| Proteus mirabilis | Gram-negative | 12.37 |

Potential in Novel Materials and Bioplastics Production

The unique molecular structure of cyclopentane-containing fatty acids is also being explored for its potential in materials science. While research is in the early stages, these compounds offer properties that could be beneficial for creating novel materials, including bioplastics.

Fatty acids are known precursors for the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers that can be used to make bioplastics. nih.govmdpi.com The production of these bioplastics often involves microbial fermentation, where microorganisms convert carbon sources, like fatty acids, into these polymers. nih.govmdpi.com Research has shown that the type of fatty acid used can significantly influence the properties of the resulting PHA, opening the door for the creation of bioplastics with specific characteristics. nih.gov

Furthermore, related research into cyclopropane (B1198618) fatty acids—which share structural similarities with cyclopentane (B165970) fatty acids—has demonstrated that they can be produced in plant biomass through genetic engineering. frontiersin.org This work highlights the possibility of using biological systems to synthesize fatty acids with cyclic structures for industrial applications, including their use as feedstocks for specialty chemicals and polymers. frontiersin.org The presence of the cyclopentane ring in Cyclopentaneundecanoic acid could impart unique thermal or physical properties, such as enhanced stability or flexibility, to new polymers, making it a target for future research in sustainable materials.

Drug Discovery and Lead Compound Identification

In pharmacology, a "lead compound" is a molecule that shows a promising biological activity that could be therapeutically useful. patsnap.comtaylorandfrancis.com This initial molecule serves as the starting point for developing a new drug through chemical modifications that optimize its effectiveness, safety, and pharmacokinetic properties. patsnap.comtaylorandfrancis.com

Given its demonstrated biological activities, particularly its antimicrobial effects, Cyclopentaneundecanoic acid and its derivatives are considered potential lead compounds. phytojournal.comnih.gov Natural products are a historically rich source of new lead compounds because of their structural diversity and inherent biological activity. mdpi.com The identification of Cyclopentaneundecanoic acid, methyl ester, as a significant and bioactive component in medicinal plants like Prunus avium (sweet cherry) underscores its potential in this area. phytojournal.com

The process of drug discovery involves screening compounds for such activities. patsnap.com The antibacterial action of Cyclopentaneundecanoic acid against pathogens like S. aureus and E. coli positions it as a "hit" that warrants further investigation. patsnap.com Medicinal chemists can use its structure as a template, creating analogues to enhance its potency and selectivity, with the ultimate goal of developing new antimicrobial drugs. researchgate.net

Nutraceutical Research Potential

Nutraceuticals are products derived from food sources that are purported to provide extra health benefits in addition to the basic nutritional value found in foods. mazums.ac.irnih.gov The field is increasingly focused on identifying bioactive compounds from natural sources, such as plants, that can help prevent or manage chronic conditions. mazums.ac.irmdpi.com

Cyclopentaneundecanoic acid, as a naturally occurring fatty acid found in plants, fits the profile of a compound with nutraceutical potential. phytojournal.com Its presence in plant extracts known for their traditional medicinal uses suggests it may contribute to their beneficial effects. phytojournal.com Fatty acids, in general, are a well-established category of nutraceuticals, with omega-3 fatty acids being a prominent example used to support cardiovascular health. mazums.ac.ir

The research into plant-derived bioactive compounds for their "ethnomedicinal and nutraceutical potentials" is a growing area of study. phytojournal.com The identification of Cyclopentaneundecanoic acid, methyl ester, as a major component in the methanolic extract of Prunus avium leaves, alongside other compounds with known antioxidant and anti-inflammatory properties, suggests it could be a valuable ingredient in functional foods or dietary supplements. phytojournal.com Further research is needed to explore its specific health benefits and mechanisms of action within the human body.

Computational and in Silico Studies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation allow for the detailed examination of a molecule's structure, dynamics, and interactions at an atomic level. For Cyclopentaneundecanoic acid, these computational techniques can predict a range of physical and chemical properties. Publicly available databases provide computationally generated data that serve as a valuable starting point for further investigation. These properties are calculated using various quantitative structure-property relationship (QSPR) models, such as the Joback and Crippen methods.

Table 1: Computed Physicochemical Properties of Cyclopentaneundecanoic Acid

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C16H30O2 | PubChem |

| Molecular Weight | 254.41 g/mol | PubChem nih.gov |

| XLogP3 | 6.1 | PubChem (XLogP3 3.0) |

| Octanol/Water Partition Coefficient (logPoct/wat) | 5.162 | Cheméo (Crippen's method) chemeo.com |

| Water Solubility (log10WS) | -5.27 mol/l | Cheméo (Crippen's method) chemeo.com |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -145.35 kJ/mol | Cheméo (Joback method) chemeo.com |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -577.90 kJ/mol | Cheméo (Joback method) chemeo.com |

| Normal Boiling Point (Tboil) | 726.81 K | Cheméo (Joback method) chemeo.com |

| Normal Melting Point (Tfus) | 391.73 K | Cheméo (Joback method) chemeo.com |

Beyond static property prediction, molecular dynamics (MD) simulations offer a powerful approach to study the behavior of molecules like Cyclopentaneundecanoic acid in complex biological environments, such as cell membranes. While direct MD studies on Cyclopentaneundecanoic acid are not extensively documented, research on structurally related cyclopropane (B1198618) fatty acids provides significant insights into the potential effects of a cyclic moiety within a lipid bilayer. nih.gov

A molecular dynamics simulation study on cyclopropane fatty acids revealed that the presence of the three-membered ring significantly influences the properties of the lipid membrane. nih.gov Key findings from such simulations, which would be applicable to understanding the role of the cyclopentane (B165970) ring in Cyclopentaneundecanoic acid, include:

Disruption of Lipid Packing: The cyclic group introduces a kink in the acyl chain, which disrupts the orderly packing of the lipid tails. nih.gov

Increased Fluidity: By disrupting packing, cyclopropane fatty acids were shown to increase the lateral diffusion of lipids within the membrane, thereby enhancing its fluidity. nih.gov

Dual Function: These cyclic fatty acids can simultaneously increase membrane fluidity while also inducing a greater degree of order compared to unsaturated fatty acids, suggesting a role in stabilizing membranes against hostile conditions. nih.gov

These simulation approaches typically involve constructing a model of a lipid bilayer, embedding the fatty acid of interest, and then simulating the system's evolution over time by calculating the forces between atoms and solving the equations of motion. nih.govnih.gov Such studies provide a molecular-level rationale for the biophysical roles of cyclic fatty acids in modulating membrane properties.

Prediction of Biochemical Pathways and Interactions

In silico tools can predict the potential involvement of a compound in biochemical pathways by comparing its structure to known metabolites and enzyme substrates. nist.govnih.gov For Cyclopentaneundecanoic acid, its structural similarity to other fatty acids suggests it could be a substrate or product in lipid metabolism.

The biosynthesis of cyclic fatty acids has been studied in various organisms. In bacteria and some plants, cyclopropane fatty acids are synthesized from monoenoic fatty acids (like oleic acid) through the action of a cyclopropane fatty acid synthase, which transfers a methylene (B1212753) group from S-adenosylmethionine (SAM) to the double bond. nih.govnih.gov While this describes the formation of a three-membered ring, it establishes a precedent for the enzymatic modification of fatty acid chains to include cyclic structures. It is plausible that the biosynthesis of the cyclopentane ring in ω-cyclopentyl fatty acids follows a distinct but analogous pathway, potentially involving the cyclization of a linear fatty acid precursor. Theoretical calculations on the chain extension steps in fatty acid biosynthesis have clarified that these reactions involve carbanion intermediates, a level of detail achievable through computational molecular orbital procedures. capes.gov.br

Table 2: Potential Biochemical Interactions and Pathways for Cyclopentaneundecanoic Acid

| Interaction / Pathway | Basis of Prediction | Supporting Evidence / Analogy |

|---|---|---|

| Fatty Acid Biosynthesis/Metabolism | Structural similarity to common fatty acids. | General fatty acid metabolic pathways involve elongation, desaturation, and β-oxidation. nih.gov Cyclopentaneundecanoic acid could potentially enter these pathways. |

| Cyclic Fatty Acid Synthesis | Presence of the cyclopentane ring. | Analogous pathways exist for cyclopropane fatty acids, which use precursors like oleic acid and enzymes such as CPA-FA synthase. nih.gov |

| Antibacterial Activity | Observed biological effect. | The methyl ester of Cyclopentaneundecanoic acid, isolated from Carica papaya, has demonstrated antibacterial activity against several bacterial species. researchgate.net |

| Enzyme Interaction (e.g., Human Enzymes) | General applicability of predictive models. | In silico models based on chemical and physical similarity can predict interactions between a query molecule and known enzyme substrates. nih.gov |

Furthermore, computational models can predict interactions with specific proteins, such as human metabolic enzymes or transporters. nih.gov These predictions are often based on the chemical and physical similarity between the query compound and the known substrates of an enzyme. Such models could be used to screen Cyclopentaneundecanoic acid against a panel of human enzymes to identify potential interactions and metabolic transformations within the body. The observed antibacterial activity of its methyl ester provides a concrete example of a biological interaction that could be further explored using computational docking to identify its molecular target in bacteria. researchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to determine how specific chemical features of a molecule contribute to its biological activity. nih.gov Through systematic modification of a chemical structure, researchers can identify the key pharmacophores responsible for a desired effect. While specific SAR studies focused solely on Cyclopentaneundecanoic acid are not widely published, principles from research on other fatty acid-containing molecules can be applied to predict which structural aspects are likely to be critical for its activity.

SAR studies on long-acting glucagon-like peptide-1 (GLP-1) derivatives, for example, have shown that the length of an attached fatty acid is a crucial parameter for determining the duration of the drug's action. nih.gov Similarly, studies on the biological activities of lipid A variants have demonstrated that the composition and placement of fatty acid chains have a profound influence on biological outcomes like immune stimulation. nih.gov

For Cyclopentaneundecanoic acid, an SAR investigation would involve synthesizing and testing a series of analogues to probe the importance of its key structural features. In silico methods can guide these investigations by predicting how changes to the molecule might affect its properties and interactions.

Table 3: Hypothetical SAR Investigation of Cyclopentaneundecanoic Acid

| Structural Feature | Potential Modification for SAR Study | Predicted Impact on Activity |

|---|---|---|

| Alkyl Chain Length | Synthesize analogues with shorter or longer undecanoic (C11) chains. | Could alter lipophilicity, membrane interaction, and binding affinity to hydrophobic pockets in target proteins. nih.gov |

| Cyclic Moiety | Replace the cyclopentane ring with other cycloalkanes (e.g., cyclopropane, cyclohexane) or an aromatic ring. | Would change the steric bulk, rigidity, and conformational profile of the fatty acid tail, likely affecting target recognition. |

| Carboxylic Acid Headgroup | Esterify the carboxyl group (e.g., methyl ester) or replace it with other polar groups (e.g., amide, alcohol). | Modifies polarity, hydrogen bonding capability, and overall charge, which is critical for interactions with polar residues in a binding site. |

| Position of the Ring | Move the cyclopentane ring to different positions along the alkyl chain. | Would alter the shape of the molecule and the flexibility of the chain, impacting how it fits into a specific binding site. |

By systematically altering these features, a comprehensive SAR profile could be developed. This would be invaluable for optimizing the compound for a specific biological application, such as enhancing its antibacterial potency or modulating its interaction with a mammalian protein target. Computational tools can support this by pre-screening virtual analogues for desired properties before undertaking costly and time-consuming chemical synthesis.

An Exploration of Cyclopentaneundecanoic Acid: Research Gaps and Future Scientific Inquiry

Cyclopentaneundecanoic acid, a cyclopentane-containing fatty acid, represents an intriguing yet underexplored area of lipid research. While its presence has been identified in some natural sources, a comprehensive understanding of its biosynthesis, biological functions, and potential applications remains largely elusive. This article delineates the significant research gaps and outlines future directions for the scientific investigation of this unique fatty acid.

Q & A

Q. What analytical methods are commonly used to identify and quantify Cyclopentaneundecanoic acid in plant and environmental samples?

Cyclopentaneundecanoic acid is typically identified using Gas Chromatography-Mass Spectrometry (GC-MS), often in its methyl ester form to enhance volatility and detection. For example, in plant extracts, it was detected with a retention time (RT) of 23.899 min, molecular formula C₁₇H₃₂O₂, and a peak area of 0.40% . Derivatization techniques, such as methylation, are critical for improving chromatographic resolution, as seen in studies where methyl esters of Cyclopentaneundecanoic acid were analyzed with RTs ranging from 17.500 to 23.899 min . Quantification relies on calibration curves using internal standards, with environmental studies reporting concentrations of 140 g/L in water and 170 g/kg in fish samples .

Q. How can researchers optimize extraction protocols for Cyclopentaneundecanoic acid from natural sources?

Methanol or ethyl acetate extraction followed by sonication or Soxhlet extraction is commonly used. For instance, methanolic extracts of Commelina diffusa yielded Cyclopentaneundecanoic acid at 2.60% and 0.09% in two distinct peaks, highlighting variability due to solvent polarity and extraction duration . Optimization involves testing solvent systems (e.g., methanol, ethanol, or hexane), temperature (40–60°C), and time (45–60 min) to maximize yield while minimizing degradation.

Advanced Research Questions

Q. What computational approaches are employed to study the molecular interactions of Cyclopentaneundecanoic acid with biological targets?

Molecular docking simulations reveal that Cyclopentaneundecanoic acid interacts with amino acid residues (e.g., ASP-350, ARG-393) in viral or metabolic proteins, with polar distances ranging from 2.3–4.6 Å . Advanced studies use software like AutoDock Vina to calculate binding affinities (e.g., -5.2 kcal/mol for PPARA protein), suggesting moderate inhibitory potential . Free energy perturbation (FEP) or molecular dynamics (MD) simulations further assess stability and conformational changes during ligand-protein interactions.

Q. How do environmental concentrations of Cyclopentaneundecanoic acid inform ecological risk assessments?

Cyclopentaneundecanoic acid’s bioaccumulation in fish (170 g/kg) and persistence in water (140 g/L) necessitates LC-MS or GC-MS monitoring coupled with toxicity assays . Ecological risk is evaluated using species sensitivity distributions (SSDs) or quantitative structure-activity relationship (QSAR) models. Contradictory data on its antimicrobial vs. pro-inflammatory effects require meta-analyses to reconcile context-dependent bioactivity .

Q. What challenges arise in reconciling contradictory data on the bioactivity of Cyclopentaneundecanoic acid across studies?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. pro-inflammatory effects) stem from variability in experimental models (e.g., in vitro vs. in vivo), concentration ranges, and purity of isolates . Methodological harmonization—such as standardized cell lines (e.g., RAW 264.7 macrophages) and consistent quantification via HPLC—is critical. Meta-regression analyses can identify confounding factors like solvent carriers or extraction artifacts .

Q. How is Cyclopentaneundecanoic acid utilized in material science, particularly as a corrosion inhibitor?

Cyclopentaneundecanoic acid acts as a corrosion inhibitor by adsorbing onto metal surfaces, forming a hydrophobic layer. Studies report a 9.38% inhibition efficiency in acidic environments, attributed to its long alkyl chain and polar carboxyl group . Electrochemical impedance spectroscopy (EIS) and polarization curves are used to evaluate its performance, with synergistic effects observed when combined with phytol or caffeine .

Methodological Considerations

- Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to cluster studies by experimental parameters (e.g., pH, temperature) and identify outliers .

- Experimental Design : For bioactivity assays, include positive controls (e.g., ascorbic acid for antioxidant studies) and validate purity via NMR or FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products